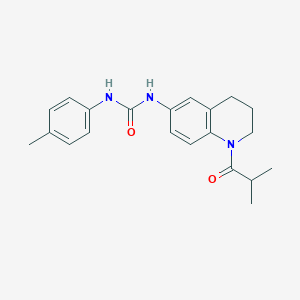

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

Description

This compound is a urea derivative featuring a 1-isobutyryl-substituted 1,2,3,4-tetrahydroquinoline (THQ) moiety linked via a urea bond to a para-tolyl (p-tolyl) aromatic group.

Properties

IUPAC Name |

1-(4-methylphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-14(2)20(25)24-12-4-5-16-13-18(10-11-19(16)24)23-21(26)22-17-8-6-15(3)7-9-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOILIDAKTMNEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H25N3O2

- Molecular Weight : 351.4 g/mol

- CAS Number : 1203269-45-7

The compound features a tetrahydroquinoline core, which is known for its diverse biological properties. The isobutyryl and p-tolyl groups are believed to enhance its reactivity and interaction with biological targets.

Anticonvulsant Properties

Research has indicated that derivatives of tetrahydroquinoline compounds may exhibit anticonvulsant activity. For instance, a study highlighted the efficacy of related compounds in a maximal electroshock seizure (MES) model in mice. The findings suggested that structural modifications similar to those in this compound could lead to significant anticonvulsant effects .

Kinase Inhibition

Another area of interest is the compound's potential as a kinase inhibitor. Studies have reported moderate inhibitory activity against several kinases, including Aurora A kinase and Bruton's tyrosine kinase (BTK). These kinases are implicated in various diseases, including cancer and autoimmune disorders . Further research is needed to elucidate the selectivity and therapeutic applications of this compound in kinase inhibition.

The mechanisms underlying the biological activities of this compound are not fully understood but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter release or signaling pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could alter synaptic transmission and contribute to its anticonvulsant effects.

Study on Anticonvulsant Activity

A significant study published in "Bioorganic & Medicinal Chemistry" explored the anticonvulsant properties of tetrahydroquinoline derivatives. Among the tested compounds, those structurally similar to this compound showed promising results in reducing seizure frequency .

Kinase Inhibition Research

In another study published in the "European Journal of Medicinal Chemistry," researchers synthesized various tetrahydroquinoline derivatives and assessed their kinase inhibitory activities. The findings indicated that modifications to the urea moiety could enhance selectivity and potency against specific kinases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Enhanced solubility |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide | Methyl substitution | Potentially altered receptor binding |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | Methanesulfonamide group | Diverse biological applications |

This table highlights how structural variations can influence biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Electronic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.